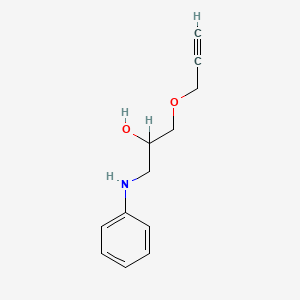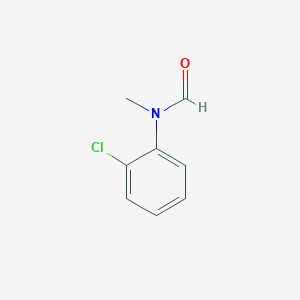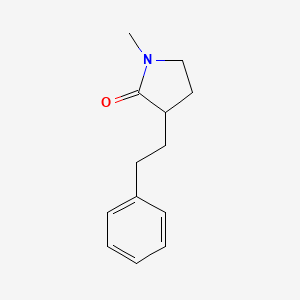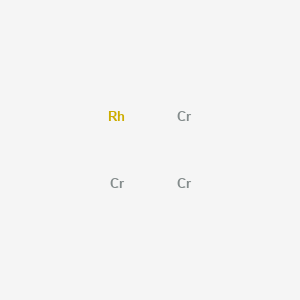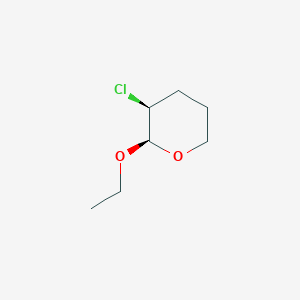
(2R,3S)-3-Chloro-2-ethoxyoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-Chloro-2-ethoxyoxane is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a six-membered oxane ring with a chlorine atom and an ethoxy group attached to specific carbon atoms, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Chloro-2-ethoxyoxane typically involves the epoxidation of alkenes followed by ring-opening reactions. One common method is the epoxidation of an alkene using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA), followed by the nucleophilic attack of an ethoxy group to form the desired oxane ring . The reaction conditions often require careful control of temperature and solvent to ensure high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
(2R,3S)-3-Chloro-2-ethoxyoxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The oxane ring can be opened by nucleophiles, leading to the formation of linear or branched compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature, solvent, and reaction time, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxanes, while ring-opening reactions can produce a range of linear or branched compounds with different functional groups.
科学研究应用
(2R,3S)-3-Chloro-2-ethoxyoxane has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2R,3S)-3-Chloro-2-ethoxyoxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the presence of the chlorine atom and the ethoxy group can influence the compound’s reactivity and selectivity in biological systems. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other enzymatic processes.
相似化合物的比较
Similar Compounds
(2R,3S)-3-Chloro-2-methoxyoxane: Similar structure but with a methoxy group instead of an ethoxy group.
(2R,3S)-3-Bromo-2-ethoxyoxane: Similar structure but with a bromine atom instead of a chlorine atom.
(2R,3S)-3-Chloro-2-propoxyoxane: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
(2R,3S)-3-Chloro-2-ethoxyoxane is unique due to its specific stereochemistry and the presence of both a chlorine atom and an ethoxy group. This combination of features makes it a valuable intermediate in organic synthesis and a useful tool in scientific research. Its unique reactivity and selectivity can be leveraged to develop new compounds with desired properties and activities.
属性
CAS 编号 |
6559-31-5 |
|---|---|
分子式 |
C7H13ClO2 |
分子量 |
164.63 g/mol |
IUPAC 名称 |
(2R,3S)-3-chloro-2-ethoxyoxane |
InChI |
InChI=1S/C7H13ClO2/c1-2-9-7-6(8)4-3-5-10-7/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI 键 |
OZJLVSAMSVIOFG-NKWVEPMBSA-N |
手性 SMILES |
CCO[C@H]1[C@H](CCCO1)Cl |
规范 SMILES |
CCOC1C(CCCO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


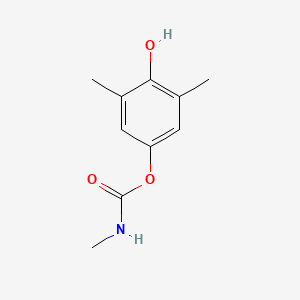
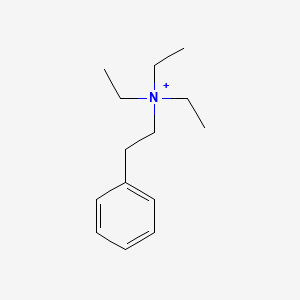
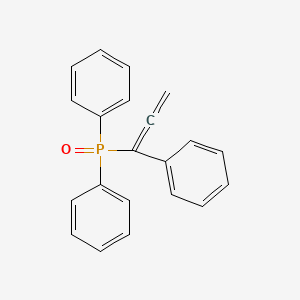
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)
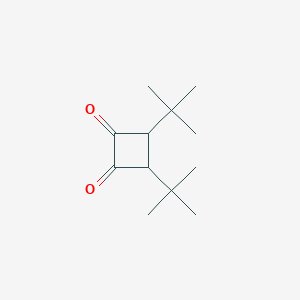
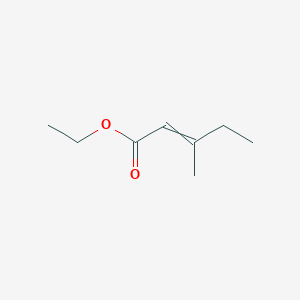
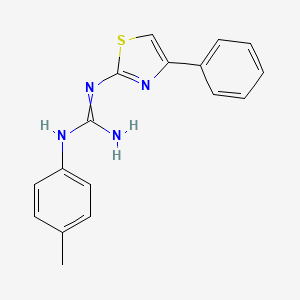
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
